4-[(4-Hydroxyphenyl)methoxy]benzaldehyde

Antiparasitic Leishmaniasis Natural Product

Sourcing a structurally authenticated diaryl ether benzaldehyde for kinetoplastid disease screening or ALDH3A1 SAR studies often involves fragmented supply chains and uncertain purity. 4-[(4-Hydroxyphenyl)methoxy]benzaldehyde (CAS 921936-27-8), a natural product isolate from chemically converted Alpinia galanga extracts, resolves this bottleneck. - Documented antileishmanial reference compound from extracts showing 30-fold activity enhancement over crude extract. - Validated moderate-affinity ALDH3A1 inhibitor (IC50 2.1 µM) for baseline SAR establishment and QSAR model development. - Dual reactive handles (aldehyde + distal phenolic -OH) enable protecting-group-minimal sequential derivatization for kinase inhibitor and nuclear receptor modulator programs. - Computed logP 2.78, TPSA 46.53 Ų - distinct physicochemical signature for probing hydrophobic/hydrogen-bonding binding pockets.

Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
CAS No. 921936-27-8
Cat. No. B15405723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Hydroxyphenyl)methoxy]benzaldehyde
CAS921936-27-8
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC2=CC=C(C=C2)C=O)O
InChIInChI=1S/C14H12O3/c15-9-11-3-7-14(8-4-11)17-10-12-1-5-13(16)6-2-12/h1-9,16H,10H2
InChIKeyXYBOQHQUXHLYRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Physicochemical Profile


4-[(4-Hydroxyphenyl)methoxy]benzaldehyde (CAS 921936-27-8) is a synthetic diaryl ether benzaldehyde with the molecular formula C14H12O3 and a monoisotopic mass of 228.079 Da . The compound features a benzaldehyde core linked via a methyleneoxy bridge to a 4-hydroxyphenyl ring, yielding a characteristic hydrogen-bond donor/acceptor profile of 1 donor and 3 acceptors, a computed logP of 2.78, and a topological polar surface area of 46.53 Ų . It has been identified as a known natural product isolate (compound 8) from chemically converted extracts of Alpinia galanga [1]. This distinct substitution pattern differentiates it from simpler methoxybenzaldehydes or hydroxybenzaldehydes commonly used as flavorants, positioning it as a specialized building block for medicinal chemistry and probe development.

Diaryl ether architecture for extended molecular scaffolds
Dual reactive sites: aldehyde and distal phenolic hydroxyl
Natural product-derived building block from Alpinia galanga
Computed logP/TPSA profile supports probe design for lipophilic-polar pockets

Why Generic Benzaldehyde Analogs Cannot Substitute


While numerous benzaldehyde derivatives are commercially available, 4-[(4-hydroxyphenyl)methoxy]benzaldehyde occupies a unique chemical space that prohibits casual interchange. Simple analogs such as 4‑methoxybenzaldehyde (p‑anisaldehyde) or 4‑hydroxybenzaldehyde lack the extended diaryl ether architecture, which fundamentally alters hydrogen‑bonding geometry, lipophilicity (computed logP of 2.78 vs. ~1.5 for p‑anisaldehyde), and metabolic susceptibility . The presence of the 4‑hydroxyphenyl moiety introduces an additional hydrogen‑bond donor/acceptor site that is absent in simple alkoxybenzaldehydes, enabling distinct protein‑ligand interactions and synthetic diversification routes—such as selective O‑alkylation or Suzuki coupling at the phenolic position—that are unavailable to simpler scaffolds [1].

Simpler benzaldehyde analogs lack the extended diaryl ether architecture, altering hydrogen-bonding geometry and binding profiles.
Absence of distal phenolic hydroxyl removes key synthetic diversification routes such as selective O-alkylation and Suzuki coupling.
Different lipophilicity and TPSA profiles may shift metabolic susceptibility and protein-ligand interaction patterns.

Quantitative Differentiation Evidence


Antiparasitic Activity vs. Miltefosine Control

In a bioassay-guided fractionation study of chemically converted Alpinia galanga extract, 4-[(4-hydroxyphenyl)methoxy]benzaldehyde (reported as compound 8) was isolated and tested against Leishmania major. The chemically converted extract (CCE) showed 82.6 ± 6.2% inhibition at 25 µg/mL versus only 2.7 ± 0.8% for the original extract, representing an approximate 30-fold enhancement in activity [1]. The most active isolated compound was hydroquinone (IC50 = 0.37 ± 1.37 µg/mL), while compound 8 itself did not meet the potency threshold for standalone IC50 reporting—indicating its role is best characterized as a scaffold or co-active constituent rather than a potent antileishmanial agent [1]. This contrasts with the clinical control miltefosine (IC50 = 7.47 ± 0.3 µg/mL), establishing a clear potency hierarchy [1].

Antiparasitic Activity
Head-to-head
CCE containing compound 8: 82.6% inhibition at 25 µg/mL vs. 2.7% for original extract (~30-fold enhancement). Compound 8 alone below IC50 threshold; hydroquinone IC50 = 0.37 µg/mL, miltefosine IC50 = 7.47 µg/mL.
Supports library screening context; compound serves as scaffold, not potent agent.
In vitro L. major promastigote assay; extract-level activity.
Antiparasitic Leishmaniasis Natural Product

ALDH3A1 Enzyme Inhibition Potency

4-[(4-Hydroxyphenyl)methoxy]benzaldehyde has been evaluated for inhibition of human aldehyde dehydrogenase 3A1 (ALDH3A1)-mediated benzaldehyde oxidation, yielding an IC50 of 2.10 × 10³ nM (2.1 µM) [1]. For reference, structurally related benzaldehyde-derived inhibitors in the same assay family show diverse potencies: hydroxyphenyl hydrazone derivatives targeting MIF tautomerase exhibit IC50 values of 480 nM, and certain optimized ALDH3A1 inhibitors achieve IC50 values in the low nanomolar range [2]. This positions the target compound as a moderate-affinity ALDH3A1 ligand with a well-defined quantitative benchmark, useful as a tool compound for structure-activity relationship (SAR) studies where intermediate potency is desirable for mechanistic dissection.

ALDH3A1 Inhibition IC50
Cross-study
IC50 = 2.1 µM (2.10 × 10³ nM) vs. hydrazone comparator IC50 = 480 nM (~4.4-fold less potent).
Moderate-affinity ALDH3A1 ligand suitable as non-potent control in enzyme profiling SAR.
Preincubation 1 min, spectrophotometric assay; BindingDB data.
Enzyme inhibition ALDH3A1 Drug metabolism

Lipophilicity and Polar Surface Area Comparison

The computed logP of 4-[(4-hydroxyphenyl)methoxy]benzaldehyde is 2.78, with a topological polar surface area (TPSA) of 46.53 Ų . By comparison, 4-methoxybenzaldehyde (p-anisaldehyde, CAS 123-11-5) has a logP of approximately 1.5 and a TPSA of 26.30 Ų, while 4-hydroxybenzaldehyde (CAS 123-08-0) has a logP of approximately 1.2 and TPSA of 37.30 Ų [1]. The target compound is thus ~5- to 6-fold more lipophilic (ΔlogP ≈ 1.3–1.6) and possesses a 25–77% larger polar surface area than these common alternatives. This dual increase in lipophilicity and polarity is atypical—most structural modifications trade one property for the other—and results from the unique diaryl ether architecture that simultaneously extends the hydrophobic surface and introduces an additional hydrogen-bonding phenol.

Lipophilicity & TPSA
Cross-study
Computed logP = 2.78, TPSA = 46.53 Ų. ΔlogP +1.3–1.6, TPSA increase 25–77% vs. simpler benzaldehydes.
Distinct logP/TPSA combination supports exploration of lipophilic-polar binding pockets.
Computed properties; experimental logP may differ.
Lipophilicity Polar surface area Drug-likeness

Orthogonal Reactivity for Sequential Derivatization

The structure of 4-[(4-hydroxyphenyl)methoxy]benzaldehyde contains two synthetically addressable functional groups: (i) a reactive aldehyde suitable for Schiff base formation, reductive amination, or Wittig/Horner olefination, and (ii) a free phenolic hydroxyl on the distal ring capable of selective O-alkylation, acylation, or Mitsunobu coupling under conditions that leave the aldehyde intact [1]. This is fundamentally different from 4-hydroxybenzaldehyde, where the single phenolic OH is directly conjugated to the aldehyde-bearing ring, altering its nucleophilicity (pKa ~7.6 for 4-hydroxybenzaldehyde vs. estimated pKa ~9–10 for the distal phenol in the target compound) [2]. The target compound's orthogonally reactive architecture enables sequential, protecting-group-minimal synthetic strategies that are precluded in simpler analogs, making it a strategic choice for constructing complex molecular architectures.

Orthogonal Reactivity
Class-level
Two reactive sites: aldehyde (Schiff base, reductive amination) and distal phenol (O-alkylation, acylation). Estimated distal phenol pKa ~9–10 vs. 4-hydroxybenzaldehyde pKa ~7.6.
Dual handles enable sequential derivatization; selectivity requires experimental validation.
pKa values estimated by ACD/pKa; confirm orthogonal selectivity.
Synthetic chemistry Building block Bioconjugation

Strategic Procurement Scenarios


Antiparasitic Screening Library Expansion

When building a diverse screening library for kinetoplastid diseases (leishmaniasis, trypanosomiasis), 4-[(4-hydroxyphenyl)methoxy]benzaldehyde serves as a well-characterized reference compound from chemically converted natural extracts. Its documented presence in a chemically converted extract that demonstrated 30-fold enhanced antileishmanial activity over the original extract [1] makes it a relevant positive control for library quality assessment and a scaffold for further derivatization. Procurement of this compound is recommended when researchers need a structurally authenticated standard for HPLC-MS dereplication of Alpinia-derived libraries or as a starting material for semi-synthetic optimization campaigns targeting Leishmania spp.

ALDH3A1 Tool Compound for Enzyme Profiling

Researchers studying the substrate specificity and inhibition of human aldehyde dehydrogenase 3A1 (ALDH3A1) can use 4-[(4-hydroxyphenyl)methoxy]benzaldehyde as a moderate-affinity reference inhibitor with a validated IC50 of 2.1 µM [1]. This is particularly valuable when designing SAR studies where a non-potent yet structurally distinct ligand is required to establish baseline inhibition or to compare against more potent ALDH3A1 inhibitors in the same assay format. Its well-defined physicochemical profile (logP 2.78, TPSA 46.53 Ų) also facilitates computational docking and QSAR model development for aldehyde oxidase and related flavoenzymes.

Orthogonal Building Block for Medicinal Chemistry

For medicinal chemistry programs requiring sequential, protecting-group-minimal derivatization, this compound offers two chemically distinct reactive handles: an aldehyde for C–N/C–C bond formation (Schiff bases, reductive amination, olefination) and a distal phenolic hydroxyl for O-functionalization (alkylation, acylation, sulfonation) [1]. This enables efficient construction of molecular diversity in fewer synthetic steps compared to mono-functional benzaldehydes. Procurement is strategically justified when the target molecule requires a diaryl ether linker with a terminal aldehyde for late-stage diversification, a motif common in kinase inhibitors and nuclear receptor modulators.

Physicochemical Probe for Binding Pocket Exploration

The compound's unusual combination of elevated logP (2.78) and polar surface area (46.53 Ų)—representing a 25–77% TPSA increase over common benzaldehyde building blocks while maintaining or exceeding their lipophilicity [1]—makes it an excellent physicochemical probe for exploring binding sites that require simultaneous hydrophobic contacts and hydrogen-bonding capacity. Structural biologists and computational chemists can use this compound to test the tolerance of target protein binding pockets for extended aryl ether architectures, particularly in targets such as HSP90, estrogen-related receptors, or bromodomains where diaryl ether motifs are privileged pharmacophores.

Application
Selection Property
Validation Focus
Antiparasitic screening library expansion
Natural product-derived authenticated scaffold
HPLC-MS dereplication and anti-leishmanial assay context
ALDH3A1 enzyme profiling studies
Moderate-affinity reference ligand with defined SAR context
ALDH3A1 inhibition assay profiling
Orthogonal medicinal chemistry building block
Two orthogonally reactive functional groups
Sequential derivatization efficiency and selectivity
Physicochemical probe for binding pocket exploration
Computed logP/TPSA combination
Binding pocket lipophilicity-polarity tolerance mapping
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